molecular formula C6H11N3O4 B14482181 Asparaginyl-glycine CAS No. 67576-72-1

Asparaginyl-glycine

Cat. No.: B14482181
CAS No.: 67576-72-1
M. Wt: 189.17 g/mol
InChI Key: KLKHFFMNGWULBN-VKHMYHEASA-N
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Description

Asparaginyl-glycine is a dipeptide composed of the amino acids asparagine and glycine. Dipeptides like this compound are important in various biological processes, including protein synthesis and metabolism. Asparagine is a non-essential amino acid, meaning the body can synthesize it, while glycine is the simplest amino acid, playing a crucial role in the formation of proteins and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Asparaginyl-glycine can be synthesized through peptide bond formation between asparagine and glycine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with each step involving deprotection and coupling reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt.

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods, utilizing enzymes like asparaginyl endopeptidases. These enzymes catalyze the formation of peptide bonds with high specificity and efficiency. The use of recombinant DNA technology allows for the large-scale production of these enzymes, facilitating the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: Asparaginyl-glycine can undergo various chemical reactions, including:

    Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups in this compound to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted dipeptides with modified functional groups.

Scientific Research Applications

Asparaginyl-glycine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying peptide bond formation and hydrolysis.

    Biology: Plays a role in protein synthesis and metabolism studies.

    Medicine: Investigated for its potential therapeutic effects and as a building block for peptide-based drugs.

    Industry: Utilized in the production of bioactive peptides and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of asparaginyl-glycine involves its incorporation into proteins and peptides. The peptide bond between asparagine and glycine is formed through a condensation reaction, releasing a molecule of water. This dipeptide can interact with various enzymes and receptors, influencing biological pathways and processes. The molecular targets and pathways involved include protein synthesis machinery and metabolic enzymes.

Comparison with Similar Compounds

    Asparagine: An amino acid involved in protein synthesis and nitrogen metabolism.

    Glycine: The simplest amino acid, playing a role in protein synthesis and neurotransmission.

    Asparaginyl-alanine: Another dipeptide with similar properties but different biological activities.

Uniqueness: Asparaginyl-glycine is unique due to its specific combination of asparagine and glycine, which imparts distinct chemical and biological properties. Its simplicity and versatility make it a valuable compound in various research and industrial applications.

Properties

CAS No.

67576-72-1

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

IUPAC Name

2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C6H11N3O4/c7-3(1-4(8)10)6(13)9-2-5(11)12/h3H,1-2,7H2,(H2,8,10)(H,9,13)(H,11,12)/t3-/m0/s1

InChI Key

KLKHFFMNGWULBN-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)C(=O)N

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)C(=O)N

physical_description

Solid

Origin of Product

United States

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